D-JNKI-1, also known as XG-102 or AM-111, is a synthetic peptide that functions as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This compound has gained attention for its potential therapeutic applications in various neurodegenerative diseases and inflammatory conditions due to its ability to penetrate cell membranes effectively and inhibit JNK activity without significant side effects. D-JNKI-1 is particularly noted for its role in protecting neuronal cells from excitotoxicity and apoptosis, making it a valuable candidate in research related to neuroprotection and inflammation management .
D-JNKI-1 was developed from the JNK-interacting protein-1 (JIP1) and consists of a 20-amino acid JNK-inhibitory sequence linked to a 10-amino acid HIV-Tat transporter sequence, enhancing its cell permeability. It is classified as a small molecule and falls under investigational drugs due to its ongoing research status in clinical applications .
The synthesis of D-JNKI-1 involves solid-phase peptide synthesis techniques, where the peptide chains are assembled stepwise on a solid support. The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and to achieve the desired purity levels necessary for biological studies. The compound is typically dissolved in saline for administration in experimental models .
The chemical formula of D-JNKI-1 is , with an average molecular weight of approximately 3823.498 g/mol. Its structural complexity arises from the specific amino acid sequence that facilitates its interaction with JNK proteins, allowing it to effectively inhibit their activity .
D-JNKI-1's molecular structure features a sequence designed to mimic natural substrates of JNK, allowing it to competitively inhibit the kinase's function. The structure comprises various amino acids arranged in a specific order that is crucial for its biological activity. The precise arrangement allows D-JNKI-1 to bind selectively to the active site of JNK, preventing substrate phosphorylation .
D-JNKI-1 primarily acts through competitive inhibition of JNK, blocking its interaction with various substrates involved in stress response pathways. This inhibition results in decreased phosphorylation of c-Jun, a key transcription factor involved in apoptosis and inflammation. The compound has shown effectiveness in various models by reversing pathological changes associated with JNK activation, such as those seen in neurodegenerative diseases and inflammatory responses .
In experimental setups, D-JNKI-1 has been administered via subcutaneous or intraperitoneal routes, demonstrating significant effects on disease models by reducing markers of inflammation and apoptosis. For instance, studies have shown that D-JNKI-1 can prevent neomycin-induced hair cell loss in cochlear models, highlighting its protective role against oxidative stress .
The mechanism by which D-JNKI-1 exerts its effects involves the inhibition of the JNK signaling pathway, which is activated under stress conditions such as oxidative stress or inflammation. By blocking JNK activity, D-JNKI-1 prevents the phosphorylation of downstream targets like c-Jun, thereby reducing apoptotic signaling and promoting cell survival .
Experimental evidence indicates that D-JNKI-1 significantly suppresses JNK-mediated phosphorylation events in neuronal cells subjected to excitotoxic conditions. This suppression leads to decreased neuronal death and improved outcomes in models of cerebral ischemia and other neurodegenerative conditions .
D-JNKI-1 is characterized by:
The compound exhibits stability under physiological conditions but should be stored under specific conditions (e.g., -20°C for long-term storage) to maintain its integrity. The peptide's cell-permeable nature enhances its utility in biological applications, allowing for effective delivery into target cells .
D-JNKI-1 has several promising applications in scientific research:
Research continues into additional applications across various fields, including oncology and regenerative medicine, due to its ability to modulate critical signaling pathways involved in cell survival and death .
The c-Jun N-terminal Kinase (JNK) pathway, also termed the stress-activated protein kinase (SAPK) pathway, is a highly conserved mitogen-activated protein kinase (MAPK) cascade that functions as a central coordinator of cellular responses to diverse stressors. This pathway is activated by a broad spectrum of internal and external insults, including ultraviolet (UV) irradiation, oxidative stress, DNA damage, inflammatory cytokines, heat shock, and osmotic stress [2] [4] [8]. The canonical JNK signaling cascade involves a three-tiered kinase module: MAPK kinase kinases (MAP3Ks such as ASK1, MLK3) phosphorylate and activate MAPK kinases (MAP2Ks, specifically MKK4 and MKK7), which subsequently dually phosphorylate JNKs at threonine and tyrosine residues within the Thr-Pro-Tyr motif in kinase subdomain VIII [4] [8]. Once activated, JNKs translocate to the nucleus where they phosphorylate transcription factors like c-Jun (at Ser-63/73), ATF2, and Elk-1, thereby regulating gene expression programs governing apoptosis, inflammation, differentiation, and survival [4] [8]. The pathway's responsiveness to cellular damage makes it a critical sensor for maintaining tissue homeostasis, though dysregulation contributes significantly to pathological states [2] [9].
Table 1: JNK-Activating Stressors and Downstream Effects
Stress Category | Specific Stressors | Primary Downstream Targets | Cellular Outcomes |
---|---|---|---|
Environmental | UV radiation, Osmotic shock | c-Jun, ATF2, p53 | DNA repair, Apoptosis |
Inflammatory | TNF-α, IL-1β | c-Jun, NFAT4 | Cytokine production, Inflammation |
Metabolic | ROS, Nutrient deprivation | Bcl-2 family, IRS-1 | Metabolic reprogramming, Autophagy |
Proteotoxic | Heat shock, Misfolded proteins | HSF-1, Tau | Protein refolding, Aggregation |
The JNK family comprises three genes (JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10)), which undergo alternative splicing to generate at least 10 isoforms differing in molecular weight (46 kDa or 54 kDa) and functional domains [3] [4] [8]. While JNK1 and JNK2 are ubiquitously expressed across tissues, JNK3 exhibits restricted expression primarily in the brain, heart, testes, and pancreatic β-cells [3] [5] [8]. Structural analyses reveal that JNK isoforms share high sequence identity (>75%) in their kinase domains but diverge in substrate-binding sites and docking motifs. For instance, JNK3α1 (46 kDa) and JNK3α2 (54 kDa) splice variants display distinct dynamics in their C-terminal tails, influencing interactions with scaffold proteins and substrates [3] [5]. Functionally, JNK1 and JNK2 often exhibit opposing roles: JNK1 promotes pro-apoptotic signaling through Bim phosphorylation, whereas JNK2 stabilizes c-Jun and enhances survival under mild stress [9]. JNK3, the most neuron-specific isoform, is uniquely implicated in neuronal death pathways via phosphorylation of mitochondrial proteins and tau in neurodegenerative contexts [2] [3] [5].
Dysregulated JNK signaling is a pathological hallmark in numerous diseases. In neurodegenerative disorders like Alzheimer’s disease (AD), sustained JNK3 activation drives Aβ-induced synaptic loss by phosphorylating tau and disrupting axonal transport [2] [3]. In glioblastoma (GB), JNK1/2 hyperactivation promotes tumor progression by enhancing matrix metalloprotease (MMP) expression, facilitating tumor microtube (TM) infiltration, and conferring resistance to temozolomide chemotherapy [2]. Conversely, JNK1/2 deletion exacerbates obesity-induced insulin resistance by impairing IRS-1 phosphorylation in adipose tissue, highlighting metabolic regulatory roles [9]. Chronic inflammation in conditions like colitis involves JNK-mediated tight junction disruption in intestinal epithelia, leading to barrier dysfunction and endotoxemia [9]. These isoform-specific roles underscore JNKs as precision therapeutic targets, where inhibition must balance cytoprotection against unintended oncogenic or metabolic consequences [2] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7